

Application Notes and Protocols for BODIPY FL VH032 in TR-FRET Experiments

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Compound of Interest

Compound Name: **BODIPY FL VH032**

Cat. No.: **B15554767**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **BODIPY FL VH032** as a fluorescent tracer in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These guidelines are intended to assist in the identification and characterization of ligands binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation.^[1] Dysregulation of the VHL-HIF pathway is implicated in various cancers, making VHL a prime therapeutic target.^[1] TR-FRET assays offer a robust and sensitive method for studying the binding of small molecule ligands to VHL.

BODIPY FL VH032 is a high-affinity fluorescent probe specifically designed for VHL, exhibiting a dissociation constant (Kd) of 3.01 nM in a TR-FRET binding assay.^{[2][3][4][5]} This probe consists of the VHL ligand VH032 linked to a BODIPY FL fluorophore.^{[3][4][5]} In a TR-FRET assay, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged VCB (VHL-Elongin B-Elongin C) protein complex. When **BODIPY FL VH032** (acceptor) binds to VHL, the close proximity of the donor and acceptor fluorophores results in a FRET signal.^[2] Competing

ligands that bind to VHL will displace **BODIPY FL VH032**, leading to a decrease in the TR-FRET signal.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of **BODIPY FL VH032** in TR-FRET experiments, derived from validated assays.

Table 1: Key Reagent Concentrations for VHL TR-FRET Assay

Reagent	Optimized Concentration	Concentration Range Tested
BODIPY FL VH032	4 nM	0.06 - 500 nM[6]
GST-VCB Complex	2 nM	Not explicitly stated
Tb-anti-GST Antibody	2 nM	Not explicitly stated

Table 2: Binding Affinity of **BODIPY FL VH032**

Assay Type	Kd Value
TR-FRET	3.01 nM[2][3][4][5]
Fluorescence Polarization (FP)	100.8 nM[2][6]

Table 3: Assay Parameters and Performance

Parameter	Recommended Value/Range	Notes
Incubation Time	90 minutes	Signal is stable between 90 and 300 minutes.[2][4][6]
DMSO Tolerance	≤ 1%	Higher concentrations (2-10%) can negatively impact the assay signal.[2][6]
Z' Value	0.91 (average)	Indicates a robust and high-quality assay suitable for high-throughput screening.[2]

Experimental Protocols

General TR-FRET Assay Protocol for VHL Ligand Binding

This protocol is adapted from established methods for characterizing VHL ligands using **BODIPY FL VH032**.[2][6]

Materials and Reagents:

- **BODIPY FL VH032**
- GST-tagged VCB protein complex (GST-VCB)
- Terbium-labeled anti-GST antibody (Tb-anti-GST)
- Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100[2][6]
- Test compounds (VHL ligands and controls)
- DMSO
- 384-well low-volume assay plates (e.g., white or black)

- Plate reader capable of TR-FRET measurements (e.g., excitation at ~340 nm, emission at ~520 nm and ~620 nm)

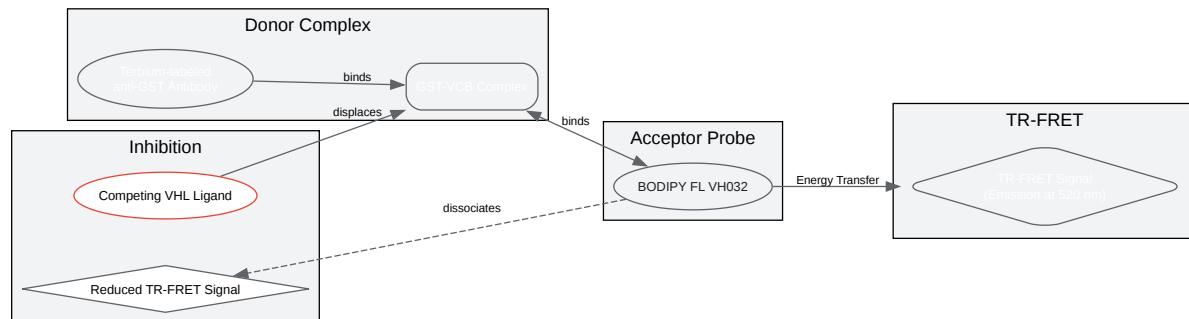
Protocol:

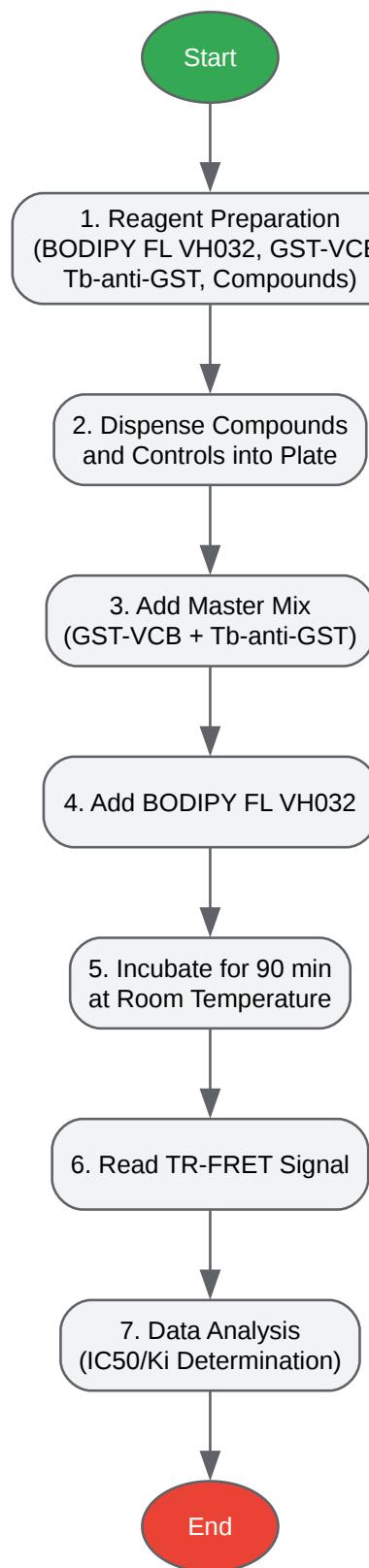
- Reagent Preparation:
 - Prepare a stock solution of **BODIPY FL VH032** in DMSO.
 - Prepare stock solutions of GST-VCB and Tb-anti-GST antibody in a suitable buffer and store as recommended by the manufacturer.
 - Prepare the VHL TR-FRET assay buffer.
 - Prepare serial dilutions of test compounds in DMSO.
- Assay Procedure:
 - All final concentrations are based on the final assay volume.
 - Dispense test compounds and controls (e.g., positive control VH298, negative control DMSO) into the assay plate. An acoustic liquid handler can be used for precise dispensing.[2][6]
 - Prepare a master mix containing GST-VCB and Tb-anti-GST antibody in the assay buffer.
 - Add the GST-VCB and Tb-anti-GST antibody mixture to each well of the assay plate.
 - Add **BODIPY FL VH032** to each well.
 - The final concentrations in the well should be:
 - 4 nM **BODIPY FL VH032**
 - 2 nM GST-VCB
 - 2 nM Tb-anti-GST
 - Final DMSO concentration should be at or below 1%. [2][6]

- Incubate the plate in the dark at room temperature for 90 minutes.[2][6]
- Data Acquisition:
 - Measure the TR-FRET signal using a plate reader. Set the excitation wavelength for the terbium donor (e.g., ~340 nm) and measure the emission at the acceptor wavelength (BODIPY FL, ~520 nm) and the donor wavelength (~620 nm).
 - The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
- Data Analysis:
 - Calculate the percent inhibition for each test compound concentration relative to the high (no competitor) and low (saturating concentration of a known inhibitor) controls.
 - Determine the IC50 values for the test compounds by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
 - The inhibitory constant (Ki) can be calculated from the IC50 value if the Kd of the tracer and the tracer concentration are known.

Visualizations

Signaling Pathway Diagram



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